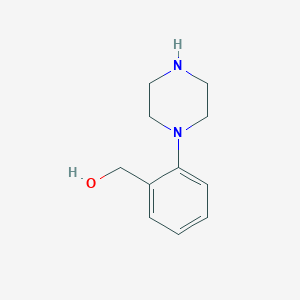

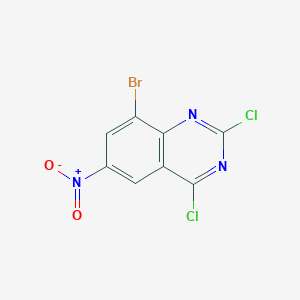

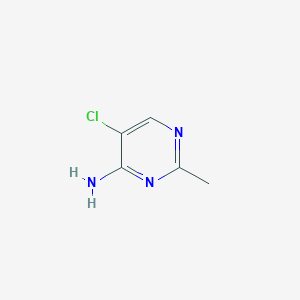

![molecular formula C11H12N2O2 B1603173 5-甲基吡唑并[1,5-a]吡啶-3-羧酸乙酯 CAS No. 51135-70-7](/img/structure/B1603173.png)

5-甲基吡唑并[1,5-a]吡啶-3-羧酸乙酯

描述

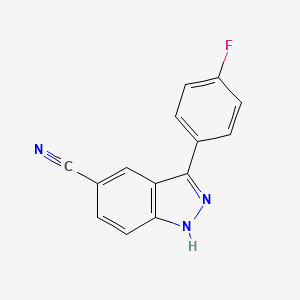

Ethyl 5-methylpyrazolo[1,5-A]pyridine-3-carboxylate is a chemical compound with the CAS Number: 51135-70-7. It has a molecular weight of 204.23 and its IUPAC name is ethyl 5-methylpyrazolo[1,5-A]pyridine-3-carboxylate . It is a solid substance stored at temperatures between 2-8°C .

Synthesis Analysis

The synthesis of this compound involves a three-step reaction starting with ethyl 5-bromopyrazolo[1,5-A]pyridine-3-carboxylate . The reaction involves the use of (1,1’-bis(diphenylphosphino)ferrocene)palladium(II) dichloride and caesium carbonate in N,N-dimethyl-formamide at 100°C for 2 hours .Molecular Structure Analysis

The InChI code for this compound is 1S/C11H12N2O2/c1-3-15-11(14)9-7-12-13-5-4-8(2)6-10(9)13/h4-7H,3H2,1-2H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a density of 1.54±0.1 g/cm3 (Predicted) . The compound is stored at temperatures between 2-8°C .科学研究应用

药物化学:药物设计与发现

5-甲基吡唑并[1,5-a]吡啶-3-羧酸乙酯是一种在药物化学中引起关注的化合物,因为它具有有利于药物设计的结构特征。其吡唑并吡啶核心是药理活性分子中常见的基序,表明它在开发新的治疗剂方面具有潜在的应用。 该化合物的高胃肠道吸收和血脑屏障通透性表明其适用于口服药物和针对中枢神经系统的药物 .

有机合成:杂环化合物的构建块

该化合物是合成各种杂环化合物的通用构建块。 其反应性羧酸酯基团允许进一步官能化,使其成为构建复杂分子结构的宝贵起始材料,这些结构通常存在于天然产物和活性药物成分中 .

生物利用度研究

5-甲基吡唑并[1,5-a]吡啶-3-羧酸乙酯的生物利用度评分为 0.55,表明其具有中等生物利用度,使其成为药代动力学研究的候选者。 研究人员可以探索其吸收、分布、代谢和排泄 (ADME) 特征,以优化药物配方 .

安全性和毒理学研究

该化合物具有安全提示,如 P261 和 P280,以及危害提示,如 H302 和 H315,因此也用于安全性和毒理学研究。 可以进行研究以了解其对人体健康的影响,并制定安全处理和暴露指南 .

化学生物学:靶标识别和验证

在化学生物学中,该化合物可用于识别和验证新的生物学靶标。 其对 CYP1A2(细胞色素 P450 家族成员)的潜在抑制活性使其成为研究酶-底物相互作用以及发现新的药物靶标的有用探针 .

计算化学:分子模拟

5-甲基吡唑并[1,5-a]吡啶-3-羧酸乙酯的物理化学性质,如 log P 值和摩尔折射率,使其成为计算化学的有趣研究对象。 它可用于分子模拟研究,以预测类似化合物在生物系统中的行为 .

药物基因组学:个性化医疗

鉴于其与各种细胞色素 P450 酶的相互作用,该化合物可用于药物基因组学研究,以了解影响药物反应的遗传因素。 这项研究可以导致个性化医疗策略的开发 .

先导优化:药物开发

最后,5-甲基吡唑并[1,5-a]吡啶-3-羧酸乙酯可用于药物开发过程中的先导优化过程。 其合成可及性评分为 1.89,表明其合成相对容易,这有利于先导化合物的快速迭代和优化 .

安全和危害

作用机制

Target of Action

The primary targets of Ethyl 5-methylpyrazolo[1,5-A]pyridine-3-carboxylate are currently unknown

Pharmacokinetics

The pharmacokinetic properties of Ethyl 5-methylpyrazolo[1,5-A]pyridine-3-carboxylate include high gastrointestinal absorption and permeability across the blood-brain barrier . The compound is predicted to inhibit CYP1A2, an enzyme involved in drug metabolism . These properties could impact the bioavailability of the compound, although further studies are needed to confirm these predictions.

Action Environment

Environmental factors can influence the action, efficacy, and stability of Ethyl 5-methylpyrazolo[1,5-A]pyridine-3-carboxylate. For instance, the compound’s solubility can affect its absorption and distribution in the body . Additionally, factors such as pH and temperature can impact the stability of the compound . More research is needed to fully understand how these and other environmental factors influence the compound’s action.

属性

IUPAC Name |

ethyl 5-methylpyrazolo[1,5-a]pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-3-15-11(14)9-7-12-13-5-4-8(2)6-10(9)13/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQUKVLJJYYYMFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C2C=C(C=CN2N=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40599746 | |

| Record name | Ethyl 5-methylpyrazolo[1,5-a]pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40599746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51135-70-7 | |

| Record name | Ethyl 5-methylpyrazolo[1,5-a]pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40599746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。